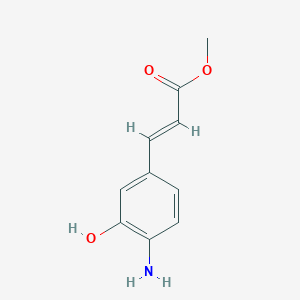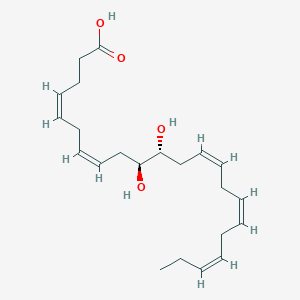
5-Bromo-2-imino-6-methylidenequinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-imino-6-methylidenequinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-imino-6-methylidenequinazolin-4-one typically involves the bromination of anthranilic acid followed by cyclization. One common method involves the reaction of 5-bromoanthranilic acid with isonictinoly chloride in the presence of acetic anhydride . The resulting intermediate undergoes further reactions to form the desired quinazolinone derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, including amines and thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products:
Oxidation: Formation of quinazolinone oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of amino- and thiol-substituted quinazolinones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 5-Bromo-2-imino-6-methylidenequinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways involved in cell proliferation and inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating kinase activity and inhibiting DNA synthesis .
類似化合物との比較
Quinazolinone Derivatives: Compounds like 6-bromo-2-(4-pyridyl)-quinazolin-4-one share structural similarities and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are often compared with quinazolinones.
Uniqueness: 5-Bromo-2-imino-6-methylidenequinazolin-4-one stands out due to its unique bromine substitution, which enhances its reactivity and potential biological activities.
特性
分子式 |
C9H6BrN3O |
|---|---|
分子量 |
252.07 g/mol |
IUPAC名 |
5-bromo-2-imino-6-methylidenequinazolin-4-one |
InChI |
InChI=1S/C9H6BrN3O/c1-4-2-3-5-6(7(4)10)8(14)13-9(11)12-5/h2-3H,1H2,(H2,11,13,14) |
InChIキー |
GEKAKXWRMZONFR-UHFFFAOYSA-N |
正規SMILES |
C=C1C=CC2=NC(=N)NC(=O)C2=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12337412.png)



![O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride](/img/structure/B12337438.png)

![6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12337447.png)

![(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B12337453.png)
![Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester](/img/structure/B12337463.png)
![6-Bromo-4-methoxy-3-methylbenzo[d]isoxazole](/img/structure/B12337464.png)
![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)
